molecular formula C15H16ClFN4O B2661866 2-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-fluorobenzamide CAS No. 1448134-72-2

2-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-fluorobenzamide

Cat. No.: B2661866
CAS No.: 1448134-72-2
M. Wt: 322.77
InChI Key: LNZJPRMJEYEDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-fluorobenzamide is a synthetic small molecule compound of high interest in early-stage drug discovery research, particularly in the field of oncology. This benzamide derivative, featuring a chlorinated and fluorinated aromatic ring linked to a dimethylamino-substituted pyrimidine, is designed as a potential inhibitor of protein-protein interactions. Compounds with this core structure are frequently investigated for their ability to mimic key amino acids and disrupt the function of B-cell lymphoma 2 (Bcl-2) family proteins, specifically by targeting anti-apoptotic members like Mcl-1 . The overexpression of Mcl-1 is a known mechanism of tumor survival and resistance to chemotherapy in various cancers, including prostate cancer, breast cancer, pancreatic cancer, and leukemias such as acute lymphoblastic leukemia (ALL) and chronic lymphocytic leukemia (CLL) . By potentially inhibiting Mcl-1, this class of compounds can promote apoptosis (programmed cell death) in malignant cells, making them a valuable tool for researchers exploring new therapeutic strategies for resistant cancers . The structural motif of a benzamide group connected to a substituted pyrimidine is a recognized pharmacophore in medicinal chemistry for developing kinase inhibitors and other biologically active molecules . The specific substitution pattern on the pyrimidine ring, including the dimethylamino group, is critical for optimizing binding affinity and selectivity against intended biological targets. This product is provided for research purposes to support chemical biology studies, high-throughput screening campaigns, and the development of novel targeted therapies. 2-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-fluorobenzamide is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN4O/c1-8-13(9(2)19-15(18-8)21(3)4)20-14(22)11-6-5-10(17)7-12(11)16/h5-7H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZJPRMJEYEDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-fluorobenzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a substitution reaction using dimethylamine.

    Chlorination: The chloro group is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the intermediate with 4-fluorobenzoic acid under appropriate conditions.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond in the benzamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues in Pyrimidine-Benzamide Derivatives

The compound shares structural similarities with other pyrimidine-linked benzamides, such as N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide (Compound 3 in ). Key differences include:

  • Core Heterocycle : The target compound uses a pyrimidine ring, whereas Compound 3 employs a chromene system fused to a pyrimidine.
  • Crystallographic Behavior : The chloro-fluoro substitution in the benzamide moiety may lead to distinct packing efficiencies and hydrogen-bonding patterns compared to purely chloro-substituted analogues .

Functional Group Impact on Reactivity and Stability

  • Chloro-Fluoro Synergy : The simultaneous presence of chloro (electron-withdrawing) and fluoro (moderate electronegativity) groups on the benzamide ring may stabilize the molecule via resonance and inductive effects, contrasting with compounds bearing only chloro substituents (e.g., ’s Compound 4).
  • Dimethylamino vs.

Methodological Approaches for Comparative Analysis

Crystallographic Tools

  • SHELX Suite : Used for refining crystal structures, SHELXL enables precise determination of bond lengths, angles, and anisotropic displacement parameters. For example, the C–Cl bond in the target compound (typically ~1.74 Å) can be compared to similar bonds in analogues to assess electronic effects .
  • ORTEP and WinGX : These tools visualize molecular geometry and packing. The target compound’s dihedral angles between pyrimidine and benzamide planes may differ from those of chromene-based analogues due to substituent steric effects .

Hypothetical Data Table: Comparative Crystallographic Parameters

Parameter Target Compound Compound 3 ()
Space Group P2₁/c (hypothetical) P-1 (reported in )
Unit Cell Volume (ų) ~1200 ~850
R-Factor (%) 3.5 (SHELXL-refined) 4.2
Key H-Bond Donor/Acceptor N–H⋯O (pyrimidine-benzamide) O–H⋯N (chromene-cyano)

Biological Activity

The compound 2-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-fluorobenzamide is a notable pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview of its applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of 2-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-fluorobenzamide can be represented as follows:

  • Molecular Formula : C13H15ClF N3O
  • Molecular Weight : 285.73 g/mol

Structural Features

FeatureDescription
Chloro GroupEnhances biological activity
Dimethylamino GroupIncreases solubility and reactivity
Pyrimidine RingCore structure associated with various bioactivities

Antimicrobial Properties

Research indicates that 2-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-fluorobenzamide exhibits significant antimicrobial activity. Similar compounds have demonstrated efficacy against various pathogens, suggesting potential applications in treating infections. The compound's mechanism may involve interaction with enzymes critical for bacterial metabolism.

Anticancer Activity

Pyrimidine derivatives are extensively studied for their anticancer properties. Preliminary studies suggest that this compound may possess cytotoxic effects against specific cancer cell lines. For instance, compounds with similar structural characteristics have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

The mechanism of action for this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The chloro substituent may enhance binding affinity to target enzymes.
  • Interference with Cellular Pathways : The dimethylamino group can facilitate interactions with nucleic acids or proteins, modulating cellular responses.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of pyrimidine derivatives, 2-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-fluorobenzamide was tested against various bacterial strains. The results indicated a significant reduction in bacterial growth, highlighting its potential as a therapeutic agent for bacterial infections.

Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer properties of related compounds. The study demonstrated that derivatives similar to this compound exhibited IC50 values indicating effective inhibition of cancer cell proliferation. The findings suggest that the compound may contribute to the development of new anticancer therapies .

Study 3: Mechanistic Insights

Research into the mechanistic pathways revealed that the compound interacts with specific molecular targets involved in cell cycle regulation and apoptosis. This interaction leads to G2/M phase arrest in cancer cells, promoting programmed cell death .

Synthesis and Derivatives

The synthesis of 2-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-fluorobenzamide typically involves several key steps:

  • Formation of the Pyrimidine Core : Utilizing condensation reactions between β-diketones and guanidine derivatives.
  • Introduction of Functional Groups : Nucleophilic substitution reactions to incorporate the dimethylamino group.
  • Final Acylation : Attaching the benzamide moiety via acylation reactions.

These synthetic routes allow for the generation of various derivatives that may enhance biological activity or target specificity.

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